molecular formula C14H17N3O3 B4004544 1-[4-(4-methyl-2-nitrophenoxy)butyl]-1H-imidazole

1-[4-(4-methyl-2-nitrophenoxy)butyl]-1H-imidazole

Cat. No.: B4004544
M. Wt: 275.30 g/mol
InChI Key: LHVHOJILFZETBG-UHFFFAOYSA-N
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Description

1-[4-(4-methyl-2-nitrophenoxy)butyl]-1H-imidazole is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.12699141 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H3-Receptor Histamine Antagonism

A study highlighted the synthesis and evaluation of a novel series of (phenoxyalkyl)imidazoles, including "1-[4-(4-methyl-2-nitrophenoxy)butyl]-1H-imidazole," for their potent H3-receptor histamine antagonism. These compounds were tested both in vitro and in vivo, demonstrating significant potential for drug development due to their high affinity and efficacy in modulating histamine levels in the brain, which could be relevant for treating neurological disorders (Ganellin et al., 1996).

Hydrolytic Metalloenzyme Models

Another application involves the activation of hydroxyl groups in N-alkyl-2-(hydroxymethyl)-imidazole ligands by complexation with Cu2+, which was kinetically investigated to understand micellar effects on this activation. This study contributes to the development of hydrolytic metalloenzyme models, showcasing the chemical versatility and application of imidazole derivatives in mimicking natural enzyme functions (Tagaki et al., 1991).

Synthesis and Structural Analysis

Imidazole derivatives, including those similar to "this compound," have been synthesized and structurally characterized for their potential as chemosensors for amines. Such compounds demonstrate rapid response and detectability for specific chemical compounds, highlighting their significance in chemical sensing and analytical applications (Afandi et al., 2020).

Properties

IUPAC Name

1-[4-(4-methyl-2-nitrophenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-12-4-5-14(13(10-12)17(18)19)20-9-3-2-7-16-8-6-15-11-16/h4-6,8,10-11H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVHOJILFZETBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.